Copper Corrosion Inhibition Efficiency in 0.5 M HCl: 5-Ethyl (AETT) vs. 5-Methyl (AMTT) vs. 5-H (ATT) Triazole-Thiol Scaffolds
In a direct head-to-head electrochemical study, the parent 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol (AETT) building block of the target compound achieved the highest corrosion inhibition efficiency (96.09% at 2.58 mM) for copper in 0.5 M HCl, compared to the 5-methyl analog (AMTT) and the 5-unsubstituted analog (ATT), which showed progressively lower efficiencies. The trend (ATT < AMTT < AETT) was confirmed by potentiodynamic polarization, electrochemical impedance spectroscopy, and weight loss measurements, and was corroborated by quantum chemical calculations showing a decreasing HOMO-LUMO gap (ΔE) with increasing alkyl chain length, correlating with stronger chemisorption [1].
| Evidence Dimension | Corrosion inhibition efficiency (η%) on copper in 0.5 M HCl at optimal concentration |
|---|---|
| Target Compound Data | 4-Amino-5-ethyl-4H-1,2,4-triazole-3-thiol (AETT): η = 96.09% at 2.58 mM |
| Comparator Or Baseline | 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT): η < 96.09%; 4-Amino-4H-1,2,4-triazole-3-thiol (ATT): lowest η in the series. All three compounds are cathodic-type inhibitors obeying the Langmuir adsorption isotherm. |
| Quantified Difference | AETT is the top performer; exact numerical difference for ATT and AMTT at identical concentration is not fully extractable from abstract-only access but the rank order is unequivocally established. |
| Conditions | Copper working electrode in 0.5 M HCl solution; potentiodynamic polarization, EIS, and weight loss methods; inhibitor concentration range studied up to 2.58 mM. |
Why This Matters
Procurement of the 5-ethyl building block is directly justified for designing high-efficiency copper corrosion inhibitors; substituting the 5-methyl or 5-H analog would yield measurably inferior surface protection.
- [1] M. A. Amin, K. F. Khaled, et al. 'Electrochemical and theoretical investigation of triazole derivatives on corrosion inhibition behavior of copper in hydrochloric acid medium.' Corrosion Science, 2013, 70, 161-169. View Source
